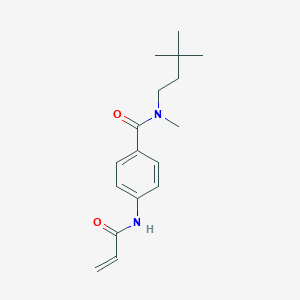
N-(3,3-Dimethylbutyl)-N-methyl-4-(prop-2-enoylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-Dimethylbutyl)-N-methyl-4-(prop-2-enoylamino)benzamide, commonly known as DMBA, is a synthetic compound that has been extensively used in scientific research. DMBA has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and toxicology.
作用机制
DMBA acts by inducing DNA damage and mutations in cells. DMBA is metabolized in the liver to form reactive intermediates that can covalently bind to DNA, leading to the formation of DNA adducts. These DNA adducts can cause mutations in critical genes, leading to the development of tumors.
Biochemical and Physiological Effects:
DMBA has been found to have a wide range of biochemical and physiological effects. DMBA can induce oxidative stress, inflammation, and DNA damage in cells. DMBA can also alter the expression of genes involved in cell proliferation, apoptosis, and angiogenesis. DMBA has been found to induce tumors in various organs such as skin, lung, liver, and mammary gland.
实验室实验的优点和局限性
DMBA has several advantages as a tool for scientific research. DMBA is a potent carcinogen that induces tumors in experimental animals, making it an excellent model for studying carcinogenesis. DMBA is relatively easy to synthesize and has a long shelf life. However, DMBA also has several limitations. DMBA is a toxic and hazardous compound that requires special handling and disposal procedures. DMBA can also induce tumors in humans and should not be used in clinical trials.
未来方向
There are several future directions for the use of DMBA in scientific research. DMBA can be used to study the effects of various chemicals, drugs, and natural compounds on carcinogenesis. DMBA can also be used to develop new cancer therapies that target specific molecular pathways involved in carcinogenesis. DMBA can also be used to study the effects of environmental pollutants on cancer development. Finally, DMBA can be used to develop new biomarkers for cancer diagnosis and prognosis.
Conclusion:
In conclusion, DMBA is a potent carcinogen that has been extensively used in scientific research. DMBA has several advantages as a tool for studying carcinogenesis, but also has several limitations. DMBA has a wide range of scientific research applications, including the study of tumor initiation, promotion, and progression. DMBA can also be used to develop new cancer therapies and biomarkers for cancer diagnosis and prognosis.
合成方法
DMBA can be synthesized using a multistep process starting from 4-aminobenzoic acid. The first step involves the conversion of 4-aminobenzoic acid to 4-nitrobenzoic acid through nitration. The second step involves the reduction of 4-nitrobenzoic acid to 4-aminobenzaldehyde using a reducing agent such as sodium dithionite. The third step involves the condensation of 4-aminobenzaldehyde with N-(3,3-Dimethylbutyl)-N-methyl-2-propen-1-amine to form DMBA.
科学研究应用
DMBA has been extensively used in scientific research as a tool to study the mechanism of carcinogenesis. DMBA is a potent carcinogen that induces tumors in experimental animals. DMBA has been used to study the process of tumor initiation, promotion, and progression. DMBA has also been used to study the effects of various chemicals, drugs, and natural compounds on carcinogenesis.
属性
IUPAC Name |
N-(3,3-dimethylbutyl)-N-methyl-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-6-15(20)18-14-9-7-13(8-10-14)16(21)19(5)12-11-17(2,3)4/h6-10H,1,11-12H2,2-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOYVGDZHIZKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN(C)C(=O)C1=CC=C(C=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-Dimethylbutyl)-N-methyl-4-(prop-2-enoylamino)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2605618.png)
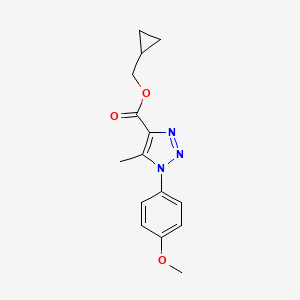
![(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B2605622.png)

![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)
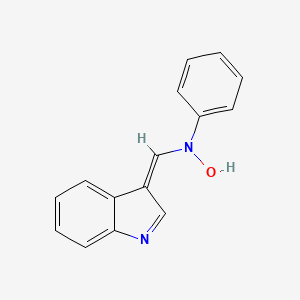
![3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2605627.png)


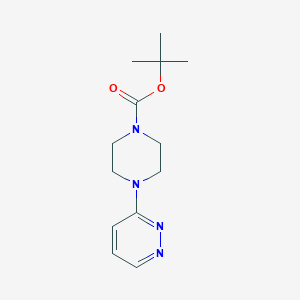
![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2605634.png)
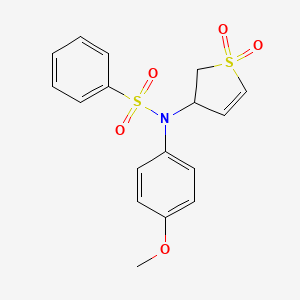

![2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione](/img/structure/B2605637.png)